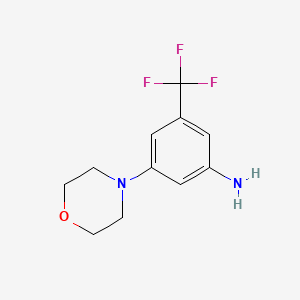

3-Morpholino-5-(trifluoromethyl)aniline

説明

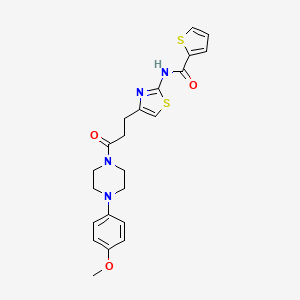

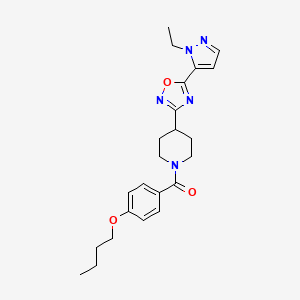

“3-Morpholino-5-(trifluoromethyl)aniline” is a chemical compound . It is a derivative of aniline, which is an organic compound with the formula C6H5NH2 . The “3-Morpholino-5-(trifluoromethyl)” part of the name indicates that the aniline molecule has been modified with a morpholino group and a trifluoromethyl group at the 3rd and 5th positions of the benzene ring, respectively .

Molecular Structure Analysis

The molecular structure of “this compound” can be inferred from its name. It contains a benzene ring (from the aniline part), a morpholino group (a six-membered ring containing an oxygen atom and a nitrogen atom), and a trifluoromethyl group (a carbon atom bonded to three fluorine atoms). The exact molecular structure would need to be confirmed through techniques such as X-ray crystallography or NMR spectroscopy .科学的研究の応用

Anticancer Activity

A novel synthesized series of compounds using s-triazine as a scaffold, containing morpholine and aniline moieties, demonstrated anticancer activity against human breast and colon cancer cell lines. Notably, a compound identified as 3a, which integrates morpholine, aniline, and glycylglycinate methyl ester, exhibited significant cytotoxicity against MCF-7 breast cancer cells, with lower toxicity against non-tumorigenic HEK-293 cell lines. It also induced cell cycle arrest at the G2/M phase and apoptosis in MCF-7 cells, marking it as a potential therapeutic candidate for hormone receptor-positive breast cancer (Malebari et al., 2021).

Chemical Synthesis and Modification

The chemical reactivity of 1,3,5-tris(fluorosulfonyl)benzene with nucleophilic agents, including morpholine, was explored, revealing conditions for selective fluorine atom substitution. This study underscores the versatility of morpholine in chemical synthesis, especially in the formation of sulfonyl derivatives (Kamoshenkova & Boiko, 2010).

Catalyst in Organic Synthesis

Research demonstrates the utility of morpholine as an efficient catalyst in organocatalytic processes, such as the direct C3 alkenylation of indoles with α,β-unsaturated aldehydes. This oxidative dehydrogenative reaction, facilitated by morpholine, highlights its potential in simplifying synthetic routes in organic chemistry (Xiang et al., 2011).

Pharmaceutical Applications

In the realm of drug development, compounds containing morpholine and aniline frameworks have been synthesized and evaluated for their antimicrobial activities, showcasing the role of these moieties in the development of new therapeutic agents (Başoğlu et al., 2012).

Enhancement of Solubility and Stability in Drug Candidates

A neurokinin-1 receptor antagonist featuring a morpholine moiety demonstrated enhanced water solubility (>100 mg/mL), making it suitable for both intravenous and oral administration. This compound's solubility and efficacy in pre-clinical tests underscore the importance of morpholine in improving drug properties (Harrison et al., 2001).

特性

IUPAC Name |

3-morpholin-4-yl-5-(trifluoromethyl)aniline | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13F3N2O/c12-11(13,14)8-5-9(15)7-10(6-8)16-1-3-17-4-2-16/h5-7H,1-4,15H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IVQIGNIDIKGVHH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C2=CC(=CC(=C2)N)C(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13F3N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

246.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-Fluoro-N-methyl-N-[1-(3-pyridin-3-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl]pyrimidin-2-amine](/img/structure/B2823582.png)

![N-(4-chlorophenyl)-2-(4-oxo-1-phenylpyrazolo[3,4-d]pyrimidin-5-yl)acetamide](/img/structure/B2823588.png)

![Benzo[d]thiazol-2-ylmethyl 4-methylbenzoate](/img/structure/B2823591.png)

![7-methyl-N-(2-methylbenzo[d]thiazol-5-yl)-6-oxo-2,3,4,6-tetrahydropyrimido[2,1-b][1,3]thiazine-3-carboxamide](/img/structure/B2823593.png)

![2,3,7-triphenyl-6,7-dihydro-5H-imidazo[2,1-b][1,3]thiazin-5-one](/img/structure/B2823595.png)